molecular formula C16H17ClN2O2 B1390921 N-(5-Amino-2-methylphenyl)-2-(4-chlorophenoxy)-propanamide CAS No. 1020723-39-0

N-(5-Amino-2-methylphenyl)-2-(4-chlorophenoxy)-propanamide

Cat. No. B1390921
M. Wt: 304.77 g/mol
InChI Key: VXVFRQHXAALKOU-UHFFFAOYSA-N
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Description

N-(5-Amino-2-methylphenyl)-2-(4-chlorophenoxy)-propanamide (NAMCPP) is a chemical compound that is used in a variety of scientific research applications. It is a synthetic amide, which is a type of organic compound that contains a carbonyl group bonded to an amine group. NAMCPP has been used in a range of studies, including biochemical and physiological research, as well as in laboratory experiments.

Scientific Research Applications

Antibacterial Activity

N-(5-Amino-2-methylphenyl)-2-(4-chlorophenoxy)-propanamide and its derivatives have been studied for their potential antibacterial properties. For instance, Tumosienė et al. (2012) synthesized a series of compounds, including N-(2,5-dimethyl-1H-pyrrol-1-yl)-3-[(4-methylphenyl)amino]propanamide, which exhibited good antibacterial activity against Rhizobium radiobacter (Tumosienė et al., 2012). Similarly, Baranovskyi et al. (2018) synthesized 3-(4-Acetylphenyl)-(2-methyl)-2-chloro(bromo, thiocyanato)propanamides and found that these compounds showed promising antibacterial and antifungal activities (Baranovskyi et al., 2018).

Anticonvulsant Activity

Several studies have explored the anticonvulsant potential of compounds similar to N-(5-Amino-2-methylphenyl)-2-(4-chlorophenoxy)-propanamide. Tatee et al. (1986) investigated the muscle relaxant and anticonvulsant activities of N-substituted 3-amino-2-methyl-N-(3-phenyl-5-isoxazolyl)propanamide derivatives, finding compounds with significant potency (Tatee et al., 1986). Additionally, Idris et al. (2011) prepared isomeric N-Benzyl-3-[(chlorophenyl)amino]propanamides, demonstrating their effectiveness in animal models against seizures (Idris et al., 2011).

Antimalarial Activity

Research by Norcross et al. (2019) highlighted the antimalarial potential of compounds like N-(3-chloro-4-fluorophenyl)-2-methyl-2-{[4-methyl-3-(morpholinosulfonyl)phenyl]amino}propanamide, which exhibited low-nanomolar activity against the malaria parasite Plasmodium falciparum (Norcross et al., 2019).

Anticancer Activity

The anticancer potential of related compounds has also been a focus of research. Dawbaa et al. (2021) synthesized 2-heteroaryl-N-[4-(substituted aryl)thiazol-2-yl]propanamide derivatives, some of which exhibited significant cytotoxic activity against cancer cell lines (Dawbaa et al., 2021).

Immunomodulatory Properties

Compounds structurally similar to N-(5-Amino-2-methylphenyl)-2-(4-chlorophenoxy)-propanamide have been explored for their immunosuppressive activities. Giraud et al. (2010) synthesized N-aryl-3-(indol-3-yl)propanamides and found significant inhibitory activity on murine splenocytes proliferation, indicating potential immunomodulatory properties (Giraud et al., 2010).

properties

IUPAC Name

N-(5-amino-2-methylphenyl)-2-(4-chlorophenoxy)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17ClN2O2/c1-10-3-6-13(18)9-15(10)19-16(20)11(2)21-14-7-4-12(17)5-8-14/h3-9,11H,18H2,1-2H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXVFRQHXAALKOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N)NC(=O)C(C)OC2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-Amino-2-methylphenyl)-2-(4-chlorophenoxy)-propanamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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